molecular formula C11H20N2O B3234627 N-(4-Cyclopropylamino-cyclohexyl)-acetamide CAS No. 1353979-26-6

N-(4-Cyclopropylamino-cyclohexyl)-acetamide

Cat. No. B3234627
CAS RN: 1353979-26-6
M. Wt: 196.29 g/mol
InChI Key: JYIYCSNILKCKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyclopropylamino-cyclohexyl)-acetamide, also known as CPP-AC, is a chemical compound that has gained significant attention in the field of neuroscience research. CPP-AC is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.

Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. The activation of the NMDA receptor leads to the influx of calcium ions into the postsynaptic neuron, which triggers various signaling pathways that are essential for synaptic plasticity and learning. N-(4-Cyclopropylamino-cyclohexyl)-acetamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor site and preventing the binding of glutamate. This leads to the inhibition of the calcium influx and the downstream signaling pathways, which results in the modulation of the neuronal activity.
Biochemical and Physiological Effects:
N-(4-Cyclopropylamino-cyclohexyl)-acetamide has been shown to have various biochemical and physiological effects on the brain. The selective antagonism of the NMDA receptor by N-(4-Cyclopropylamino-cyclohexyl)-acetamide leads to the modulation of the glutamatergic system, which is involved in various neurological and psychiatric disorders. N-(4-Cyclopropylamino-cyclohexyl)-acetamide has been shown to reduce the symptoms of depression and anxiety by modulating the activity of the prefrontal cortex and the amygdala, which are brain regions involved in emotional processing. N-(4-Cyclopropylamino-cyclohexyl)-acetamide has also been shown to reduce chronic pain by modulating the activity of the spinal cord and the dorsal root ganglia.

Advantages and Limitations for Lab Experiments

N-(4-Cyclopropylamino-cyclohexyl)-acetamide has several advantages and limitations for lab experiments. The selective antagonism of the NMDA receptor by N-(4-Cyclopropylamino-cyclohexyl)-acetamide allows for the specific modulation of the glutamatergic system, which is essential for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, the use of N-(4-Cyclopropylamino-cyclohexyl)-acetamide in lab experiments requires careful consideration of the dosage and concentration, as the excessive inhibition of the NMDA receptor can lead to adverse effects on neuronal activity and synaptic plasticity.

Future Directions

N-(4-Cyclopropylamino-cyclohexyl)-acetamide has several potential future directions for research. One potential direction is the development of novel therapeutics for neurological and psychiatric disorders based on the selective antagonism of the NMDA receptor. Another potential direction is the investigation of the molecular mechanisms underlying the modulation of the glutamatergic system by N-(4-Cyclopropylamino-cyclohexyl)-acetamide, which can provide insights into the pathophysiology of various neurological and psychiatric disorders. Finally, the development of new analogs of N-(4-Cyclopropylamino-cyclohexyl)-acetamide with improved selectivity and pharmacokinetic properties can lead to the discovery of novel therapeutics for neurological and psychiatric disorders.
Conclusion:
In conclusion, N-(4-Cyclopropylamino-cyclohexyl)-acetamide is a chemical compound that has gained significant attention in the field of neuroscience research due to its selective antagonism of the NMDA receptor. N-(4-Cyclopropylamino-cyclohexyl)-acetamide has several potential therapeutic applications in various neurological and psychiatric disorders, and its biochemical and physiological effects have been extensively studied. N-(4-Cyclopropylamino-cyclohexyl)-acetamide has several advantages and limitations for lab experiments, and its potential future directions for research are promising.

Scientific Research Applications

N-(4-Cyclopropylamino-cyclohexyl)-acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of the NMDA receptor by N-(4-Cyclopropylamino-cyclohexyl)-acetamide has been shown to be effective in reducing the symptoms of depression, anxiety, and chronic pain.

properties

IUPAC Name

N-[4-(cyclopropylamino)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-8(14)12-9-2-4-10(5-3-9)13-11-6-7-11/h9-11,13H,2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIYCSNILKCKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249538
Record name Acetamide, N-[4-(cyclopropylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyclopropylamino-cyclohexyl)-acetamide

CAS RN

1353979-26-6
Record name Acetamide, N-[4-(cyclopropylamino)cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353979-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[4-(cyclopropylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Cyclopropylamino-cyclohexyl)-acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Cyclopropylamino-cyclohexyl)-acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Cyclopropylamino-cyclohexyl)-acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Cyclopropylamino-cyclohexyl)-acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Cyclopropylamino-cyclohexyl)-acetamide
Reactant of Route 6
N-(4-Cyclopropylamino-cyclohexyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.